molecular formula C13H19N3O3 B8278613 1-(2-Hydroxyethyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(2-Hydroxyethyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B8278613
M. Wt: 265.31 g/mol
InChI Key: MFLCWFFNLJGERO-UHFFFAOYSA-N
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Patent
US07935708B2

Procedure details

In the same manner as in Production Example 5-1, but using 4-(2-ethoxyethyl)piperazine in place of N-ethylpiperazine used in Production Example 5-1, using 5-nitro-2-fluorotoluene in place of 2-fluoro-5-nitrobenzyl alcohol, using N,N-diisopropylethylamine in place of potassium carbonate, and using dimethylsulfoxide in place of N-methylpyrrolidone, the entitled compound was obtained as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)C.[N+:12]([C:15]1[CH:16]=[CH:17][C:18](F)=[C:19]([CH3:21])[CH:20]=1)([O-:14])=[O:13].C(N(CC)C(C)C)(C)C>CS(C)=O>[OH:3][CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][N:9]([C:18]2[CH:17]=[CH:16][C:15]([N+:12]([O-:14])=[O:13])=[CH:20][C:19]=2[CH3:21])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)C)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entitled compound was obtained as a yellow solid

Outcomes

Product
Name
Type
Smiles
OCCN1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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